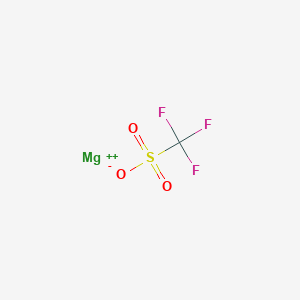
magnesium;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
magnesium;trifluoromethanesulfonate is a chemical compound listed in the PubChem database It is a unique molecule with specific properties that make it valuable in various scientific and industrial applications
Preparation Methods
The preparation of magnesium;trifluoromethanesulfonate involves several synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and stability.
Chemical Reactions Analysis
magnesium;trifluoromethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen gas. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of major products that are valuable in different applications .
Scientific Research Applications
magnesium;trifluoromethanesulfonate has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it plays a role in understanding cellular processes and developing new drugs. In medicine, this compound is investigated for its potential therapeutic effects, including its use in treating various diseases. Industrial applications include its use in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of magnesium;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
magnesium;trifluoromethanesulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound may exhibit distinct properties that make it more suitable for certain applications. The comparison of 2-D and 3-D neighboring sets in PubChem can provide insights into the structural similarities and differences between this compound and other compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, preparation methods, and wide range of applications make it a valuable subject of study. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights for researchers and industry professionals.
Properties
IUPAC Name |
magnesium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Mg/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJBBYMETSFJND-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3MgO3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














